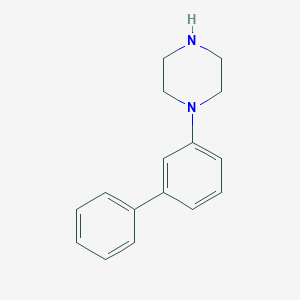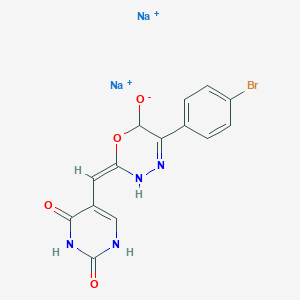
1,2-Distearoyl-sn-glycero-3-phosphoethanolamin
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used in the formulation of liposomes and other nanocarriers for drug delivery. It is a biocompatible and biodegradable compound that can be functionalized with various biomolecules to enhance its properties. DSPE is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, making it an ideal component for creating stable lipid bilayers in liposomes .
Wissenschaftliche Forschungsanwendungen
DSPE hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Bestandteil bei der Synthese von Liposomen und anderen Nanocarriern für die Wirkstoffabgabe verwendet.
Biologie: Wird aufgrund seiner amphiphilen Natur im Studium von Zellmembranen und Lipiddoppelschichten eingesetzt.
Medizin: Wird bei der Formulierung von liposomalen Medikamenten für die gezielte Wirkstoffabgabe verwendet, um die Bioverfügbarkeit und Stabilität von therapeutischen Wirkstoffen zu verbessern.
Industrie: Wird bei der Herstellung von Kosmetika und Körperpflegeprodukten eingesetzt, wo es als Emulgator und Stabilisator wirkt
5. Wirkmechanismus
DSPE entfaltet seine Wirkungen hauptsächlich durch seine Fähigkeit, stabile Lipiddoppelschichten zu bilden. Die hydrophoben Schwänze von DSPE interagieren miteinander, während die hydrophilen Kopfgruppen mit der wässrigen Umgebung interagieren und so eine stabile Doppelschichtstruktur bilden. Diese Eigenschaft ist entscheidend für die Bildung von Liposomen, die Wirkstoffe einschließen und vor Abbau schützen können. DSPE kann auch mit Targeting-Liganden funktionalisiert werden, wodurch spezifische Wechselwirkungen mit molekularen Zielstrukturen wie Zell-Oberflächenrezeptoren ermöglicht werden .
Ähnliche Verbindungen:
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamin (DPPE): Ähnlich wie DSPE, aber mit Palmitinsäure anstelle von Stearinsäure.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamin (DOPE): Enthält Ölsäure, wodurch es im Vergleich zu DSPE ungesättigter ist.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamin (DMPE): Enthält Myristinsäure, die eine kürzere Kohlenstoffkette als Stearinsäure hat.
Einzigartigkeit von DSPE: DSPE ist einzigartig aufgrund seiner langen Stearinsäureketten, die Lipiddoppelschichten im Vergleich zu kürzerkettigen Phospholipiden eine größere Stabilität verleihen. Diese Stabilität ist besonders vorteilhaft bei Anwendungen in der Wirkstoffabgabe, wo eine längere Zirkulationszeit und eine verbesserte Einkapselungseffizienz erwünscht sind .
Wirkmechanismus
Target of Action
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a type of phosphoethanolamine (PE) lipid . It is primarily used in the synthesis of liposomes , which are tiny spherical vesicles that can encapsulate drugs, proteins, or nucleic acids. This makes DSPE a crucial component in drug delivery systems, particularly for targeted therapies .
Mode of Action
DSPE interacts with other lipids to form the bilayer structure of liposomes . The hydrophilic head of DSPE interacts with the aqueous environment, while the hydrophobic tails align with each other, forming a lipid bilayer . This structure allows liposomes to encapsulate both hydrophilic and hydrophobic substances, enhancing the delivery of various therapeutic agents .
Biochemical Pathways
The primary biochemical pathway involving DSPE is the formation and function of liposomes. Liposomes can fuse with cell membranes or endosomes, releasing their contents into the cell . This mechanism is often exploited in drug delivery, allowing for targeted and efficient delivery of therapeutic agents .
Pharmacokinetics
The pharmacokinetics of DSPE largely depend on its incorporation into liposomes. Liposomes can improve the bioavailability of encapsulated drugs by protecting them from degradation, enhancing absorption, and allowing for controlled release . The exact adme properties can vary depending on the specific formulation of the liposome and the encapsulated substance .
Result of Action
The primary result of DSPE’s action is the formation of liposomes that can deliver therapeutic agents to specific cells or tissues . By encapsulating drugs, DSPE can enhance their stability, improve their pharmacokinetics, and minimize off-target effects .
Action Environment
The action of DSPE can be influenced by various environmental factors. For instance, the stability of DSPE-containing liposomes can be affected by temperature and pH . Moreover, the presence of serum proteins can influence the interaction of liposomes with cells . Therefore, the formulation of DSPE liposomes often needs to be optimized based on the specific application and administration route .
Biochemische Analyse
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine is a phosphoethanolamine (PE) lipid It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can be used in the synthesis of liposomes , which are often used to encapsulate and deliver substances in research settings . This suggests that it may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it cannot sustain a lamellar form at pH values below approximately 8.5, the pKa of the ethanolamine moiety .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that it is a phosphoethanolamine (PE) lipid , suggesting that it may interact with enzymes or cofactors involved in phospholipid metabolism.
Transport and Distribution
It is known that it is a component of liposomes , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It is known that it is a component of liposomes , suggesting that it may be directed to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DSPE typically involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diglyceride. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, DSPE is produced through large-scale esterification and phosphorylation processes. The production involves the use of high-purity stearic acid and glycerol, along with advanced purification techniques to ensure the final product’s quality. The process is optimized for high yield and minimal by-products, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Reaktionstypen: DSPE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: DSPE kann oxidiert werden, um Peroxide und andere oxidative Abbauprodukte zu bilden. Diese Reaktion wird typischerweise durch die Exposition gegenüber Sauerstoff und Licht katalysiert.
Hydrolyse: Die Esterbindungen in DSPE können in Gegenwart von Wasser hydrolysiert werden, was zur Bildung von Stearinsäure und Glycerin-Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff, Licht und Metallkatalysatoren.
Hydrolyse: Wasser, saure oder basische Bedingungen.
Substitution: Amine, Thiole und andere Nucleophile bei milden bis moderaten Temperaturen.
Hauptprodukte, die gebildet werden:
Oxidation: Peroxide, Aldehyde und Ketone.
Hydrolyse: Stearinsäure, Glycerin und Phosphorsäurederivate.
Substitution: Funktionalisierte DSPE-Derivate mit verschiedenen Biomolekülen.
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Similar to DSPE but with palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Contains oleic acid, making it more unsaturated compared to DSPE.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE): Contains myristic acid, which has a shorter carbon chain than stearic acid.
Uniqueness of DSPE: DSPE is unique due to its long stearic acid chains, which provide greater stability to lipid bilayers compared to shorter-chain phospholipids. This stability is particularly beneficial in drug delivery applications, where prolonged circulation time and enhanced encapsulation efficiency are desired .
Eigenschaften
CAS-Nummer |
1069-79-0 |
|---|---|
Molekularformel |
C41H82NO8P |
Molekulargewicht |
748.1 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 |
InChI-Schlüssel |
LVNGJLRDBYCPGB-LDLOPFEMSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Aussehen |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Key on ui other cas no. |
1069-79-0 |
Physikalische Beschreibung |
Solid |
Synonyme |
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


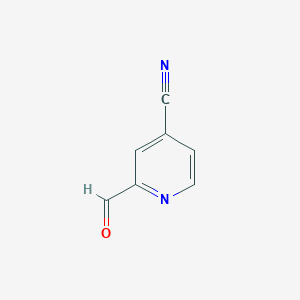



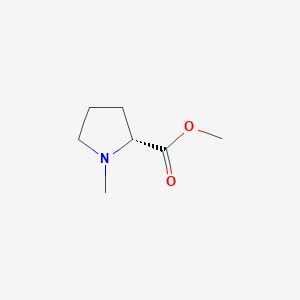
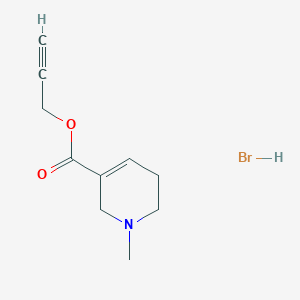


![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
